Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate
Description
Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate (molecular formula: C₁₂H₁₉N₃O₄S, molecular weight: 301.36 g/mol) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the 2-position, an amino group at the 5-position, and an ethyl carboxylate at the 4-position of the thiazole ring . The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the ethyl ester improves metabolic stability compared to free carboxylic acids. This compound is a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and protease modulators .
Properties
IUPAC Name |
ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-5-19-11(17)9-10(14)21-8(16-9)6-7-15-12(18)20-13(2,3)4/h5-7,14H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRMRFXRHQDMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection of the amino group and various coupling agents for the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow synthesis and high-throughput screening can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions that include the protection of amino groups and the introduction of the thiazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
This compound has shown promising antibacterial and antifungal properties. Research indicates that derivatives of thiazole compounds often exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .
- Case Study : In a study evaluating the antimicrobial efficacy of thiazole derivatives, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Some derivatives have shown effective inhibition against Mycobacterium tuberculosis, suggesting potential for development as a therapeutic agent in treating tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups, such as amino and carboxylic acid moieties, can significantly influence the compound's pharmacological profile. For instance, modifications to the tert-butoxycarbonyl group can enhance solubility and bioavailability .
Comparative Data Table
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc-protected aminoethyl group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structural uniqueness lies in its 2-(Boc-amino)ethyl side chain. Below is a comparison with similar thiazole derivatives:
Key Observations :
Reactivity Insights :
Physicochemical Properties
Key Takeaway :
The target compound’s moderate LogP balances solubility and membrane permeability, whereas CF₃-substituted analogs prioritize lipophilicity for CNS penetration .
Biological Activity
Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an amino group, and a tert-butoxycarbonyl (BOC) protected aminoethyl group. The BOC group serves as a protective moiety that can be removed under acidic conditions, allowing the amino group to participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, thiazole derivatives have shown potential in inhibiting cancer-related pathways by targeting mitotic kinesins such as HSET (KIFC1) .
- Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties. The presence of the thiazole ring is crucial for this activity, as demonstrated in various studies where thiazole derivatives exhibited significant inhibition against bacterial strains .
- Anticancer Properties : Research has indicated that compounds bearing the thiazole moiety can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against different cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated micromolar inhibition against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells .
- Mechanistic Insights : Studies employing molecular dynamics simulations revealed that thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which are essential for their anticancer activity .
Antimicrobial Activity
The compound's antimicrobial properties have been explored in several studies:
- Bacterial Inhibition : this compound has been tested against common pathogens, showing significant antibacterial activity due to its structural features that facilitate interaction with bacterial enzymes .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer properties. Among these compounds, those resembling this compound exhibited promising results in inducing apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a lead compound for antibiotic development.
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | ~10–30 | Various cancer cell lines |
| Similar Thiazole Derivative | Antimicrobial | <20 | Bacterial strains |
Q & A
What are the optimized synthetic routes for Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
(Basic)
Answer: The synthesis involves a multi-step process starting with ethyl 2-amino-thiazole-4-carboxylate and tert-butoxycarbonyl (Boc) derivatives. Key steps include nucleophilic substitution and carbamate formation. For optimal results:
- Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions.
- Solvent selection : Use anhydrous dichloromethane (DCM) to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Yields (~75%) depend on stoichiometric precision and inert atmosphere conditions to prevent Boc group hydrolysis .
Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
(Basic)
Answer: A combination of techniques ensures accurate characterization:
- NMR : ¹H/¹³C NMR confirms substituents (e.g., ethyl ester at δ 4.2–4.4 ppm, Boc carbonyl at δ 155–160 ppm).
- Mass spectrometry : ESI-MS verifies molecular weight (301.362 g/mol; [M+H]⁺ at m/z 302.36).
- HPLC : C18 column with acetonitrile/water gradient (70:30) assesses purity (>98%).
- X-ray crystallography : SHELX software resolves structural ambiguities, such as thiazole ring conformation .
How does the tert-butoxycarbonyl (Boc) group affect the compound's stability and downstream reactivity?
(Advanced)
Answer: The Boc group:
- Enhances solubility : Facilitates reaction in polar aprotic solvents (e.g., DMF).
- Acid sensitivity : Requires mild deprotection (trifluoroacetic acid/DCM, 1:4 v/v) to avoid ring degradation.
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating storage at -20°C under argon.
Post-deprotection, the free amine enables conjugation (e.g., amide bond formation for bioactivity assays) .
What strategies address contradictions in reported biological activities of similar thiazole derivatives?
(Advanced)
Answer: Discrepancies arise from assay variability (e.g., MIC vs. IC50) or structural nuances. Solutions include:
- Standardized assays : Follow CLSI guidelines for antimicrobial testing.
- QSAR modeling : Highlight critical moieties (e.g., ethyl ester enhances membrane permeability vs. methyl analogs).
- Orthogonal validation : Use fluorescence polarization and surface plasmon resonance (SPR) to confirm target binding .
What computational approaches predict this compound's interaction with enzymatic targets like bacterial dihydrofolate reductase (DHFR)?
(Advanced)
Answer:
- Molecular docking : AutoDock Vina identifies binding pockets (e.g., hydrogen bonds between the thiazole amino group and Asp27 in E. coli DHFR).
- MD simulations : AMBER assesses complex stability over 100 ns trajectories.
- Free energy calculations : MM-PBSA quantifies binding affinities (ΔG < -8 kcal/mol suggests strong inhibition). Validate with enzymatic assays (NADPH oxidation monitored at 340 nm) .
What in vitro models are appropriate for evaluating its potential as an anticancer agent?
(Advanced)
Answer:
- Broad screening : NCI-60 cell panel identifies cytotoxicity profiles.
- Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry with propidium iodide).
- Target validation : Western blotting for kinase phosphorylation markers (e.g., ERK1/2 in MCF-7 cells).
The 2-ethyl substitution in this compound shows enhanced activity (IC50 = 2.1 µM) vs. methyl analogs (IC50 = 5.8 µM) .
How can researchers confirm the compound's structure and purity when crystallography data is unavailable?
(Basic)
Answer:
- 2D NMR : HSQC/HMBC establishes connectivity (e.g., correlation between thiazole C5 and ethyl ester protons).
- HRMS : Exact mass analysis ([M+H]⁺ = 302.1234; Δ < 3 ppm).
- Elemental analysis : Confirm empirical formula (C, H, N within ±0.4% of theoretical values).
- LC-MS : Detects impurities (<0.5%) via baseline separation .
What are the common synthetic by-products, and how can they be minimized or characterized?
(Advanced)
Answer:
- By-products : De-Boc derivatives (from moisture exposure) and dimerized adducts (via thiazole NH2 reactivity).
- Mitigation : Use excess Boc anhydride (1.5 eq) and low temperatures (0°C).
- Characterization : Preparative HPLC isolates impurities for structural elucidation (e.g., dimer m/z 603.72 via ESI-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
